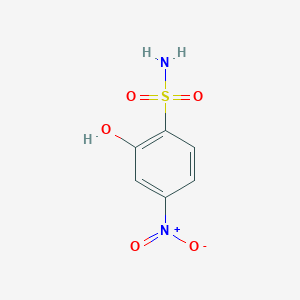![molecular formula C15H16F2N2O3S B2697273 N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide CAS No. 1355933-01-5](/img/structure/B2697273.png)
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide, also known as DFN-15, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is known to play a crucial role in pain sensation. In
Wirkmechanismus
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide selectively inhibits Nav1.7 by binding to the channel's voltage-sensing domain, preventing the channel from opening and reducing the influx of sodium ions into the cell. This inhibition reduces the excitability of neurons, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has been shown to reduce pain in animal models without causing significant side effects. It has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain. N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide does not affect other sodium channels or other ion channels, making it a selective inhibitor of Nav1.7.
Vorteile Und Einschränkungen Für Laborexperimente
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. It has also been shown to have a high degree of selectivity for Nav1.7, reducing the likelihood of off-target effects. However, N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in the treatment of pain. Future research may focus on optimizing the synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide to improve its solubility and stability, as well as investigating its potential therapeutic applications in other conditions, such as epilepsy and migraine. Additionally, further studies may be needed to evaluate the long-term safety and efficacy of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide in humans.
Synthesemethoden
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide involves several steps, including the reaction of 2,4-difluorobenzyl cyanide with cyclopentanone, followed by the reaction of the resulting intermediate with p-toluenesulfonyl chloride to form the final product. The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain. Nav1.7 is known to play a crucial role in pain sensation, and selective inhibition of this channel has been shown to reduce pain in animal models. N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide has shown promising results in preclinical studies, demonstrating its efficacy in reducing pain without causing significant side effects.
Eigenschaften
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-cyclopentylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3S/c16-10-5-6-12(13(17)7-10)14(8-18)19-15(20)9-23(21,22)11-3-1-2-4-11/h5-7,11,14H,1-4,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHCYCUDRGEKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2697194.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)

![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)
![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697207.png)

![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2697210.png)
